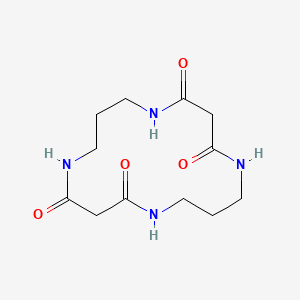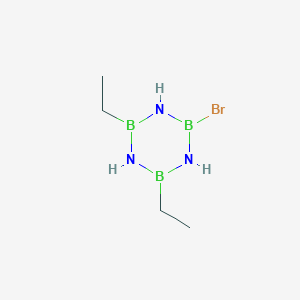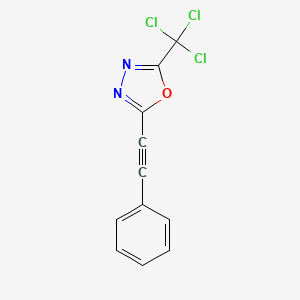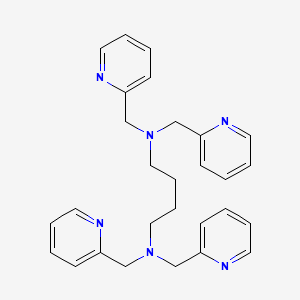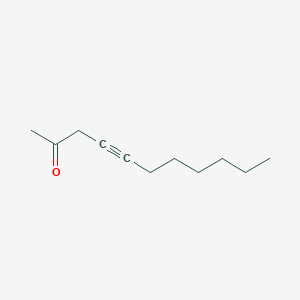![molecular formula C14H10Cl4S2 B14282244 1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) CAS No. 137775-33-8](/img/structure/B14282244.png)
1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with chlorine atoms at the 3 and 5 positions, connected by a disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) typically involves the reaction of 3,5-dichlorobenzyl chloride with sodium disulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The disulfide bridge is formed through a nucleophilic substitution reaction, where the chloride ions are replaced by the disulfide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
化学反应分析
Types of Reactions
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted benzene derivatives.
科学研究应用
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of chlorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of disulfide-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) involves its interaction with biological molecules through the disulfide bridge. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene): Similar structure but with fluorine atoms instead of chlorine.
1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms at the 4 position.
1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene): Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,1’-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene) is unique due to the specific positioning of chlorine atoms at the 3 and 5 positions, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
137775-33-8 |
|---|---|
分子式 |
C14H10Cl4S2 |
分子量 |
384.2 g/mol |
IUPAC 名称 |
1,3-dichloro-5-[[(3,5-dichlorophenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C14H10Cl4S2/c15-11-1-9(2-12(16)5-11)7-19-20-8-10-3-13(17)6-14(18)4-10/h1-6H,7-8H2 |
InChI 键 |
FTBNNBSSTPSHQD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)CSSCC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


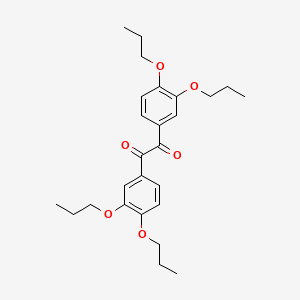
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)

